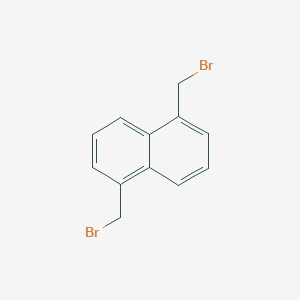
1,5-Bis(bromométhyl)naphtalène
Vue d'ensemble
Description
1,5-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂. It belongs to the class of aromatic halides and consists of a naphthalene core structure with two bromomethyl groups attached at the 1st and 5th positions . This compound is known for its utility in organic synthesis and various industrial applications.
Applications De Recherche Scientifique
1,5-Bis(bromomethyl)naphthalene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the synthesis of optoelectronic materials, chiral ligands, and planar chiral materials.
Two-Photon Chemistry: It has been studied in two-photon chemistry for its unique photophysical properties.
Mécanisme D'action
Biochemical Pathways
There is currently no documented information on the specific biochemical pathways affected by 1,5-BMN. . This suggests that 1,5-BMN could potentially interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
For instance, 1,5-BMN is likely a solid at room temperature due to its high molecular weight . It is expected to be slightly soluble in organic solvents due to the aromatic core and hydrophobic character of the molecule. These properties could influence the compound’s absorption and distribution in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1,5-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,5-Bis(bromomethyl)naphthalene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar in structure but with bromomethyl groups at the 1st and 8th positions.
1,5-Dibromonaphthalene: Lacks the methyl groups, leading to different reactivity and applications.
Uniqueness
1,5-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo selective substitution and coupling reactions distinguishes it from other brominated naphthalene derivatives .
Propriétés
IUPAC Name |
1,5-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495135 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21646-18-4 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,5-bis(bromomethyl)naphthalene in the synthesis of the naphthalenoparacyclophane-1,13-diene?
A1: 1,5-bis(bromomethyl)naphthalene serves as a key starting material in the synthesis of naphthalenoparacyclophane-1,13-diene. The research paper states that the cyclophane is synthesized "in four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol" []. While the specific reaction details aren't provided in the abstract, it's likely that the bromomethyl groups act as electrophilic sites, allowing for a cyclization reaction with the 1,4-benzenedimethanethiol to form the cyclophane structure.
Q2: The abstract mentions that the synthesized naphthalenoparacyclophanediene has potential applications in various fields. Does the structure of 1,5-bis(bromomethyl)naphthalene influence these potential applications?
A2: While 1,5-bis(bromomethyl)naphthalene itself is not directly responsible for the potential applications of the final cyclophanediene, its structure dictates the position of the naphthalene moiety within the final molecule. This positioning directly influences the strain energy and electronic properties of the cyclophanediene []. Therefore, the structure of 1,5-bis(bromomethyl)naphthalene plays a crucial role in defining the final structure and, consequently, the potential applications of the synthesized naphthalenoparacyclophane-1,13-diene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


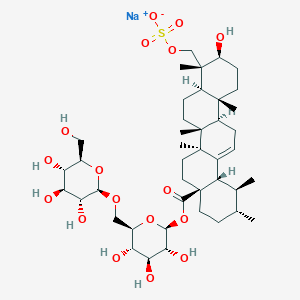
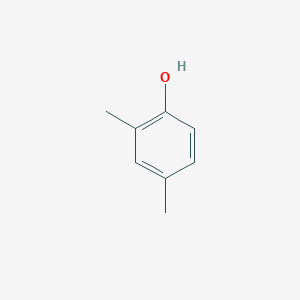

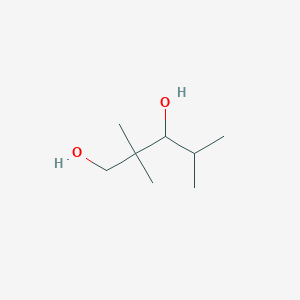
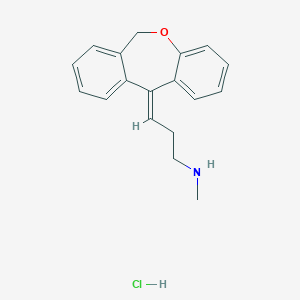
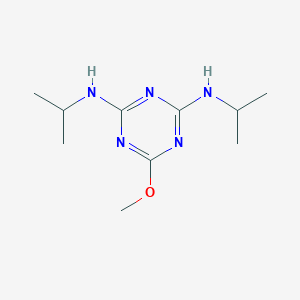
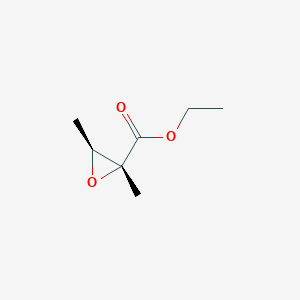
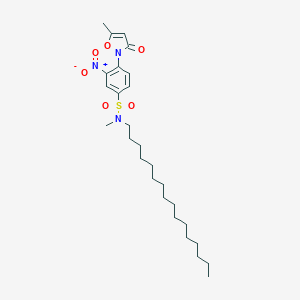
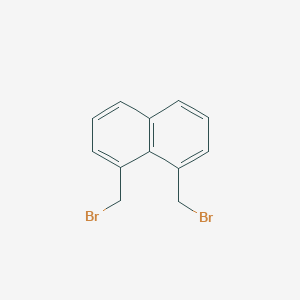

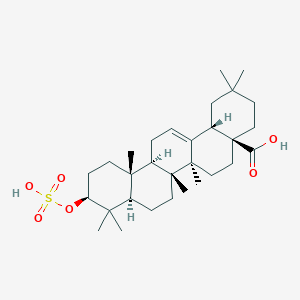
![7-nitrobenzo[a]anthracen-11-ol](/img/structure/B51724.png)

![3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B51731.png)
